molecular formula C23H15F4N3O2S B2814722 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226455-91-9

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2814722
CAS RN: 1226455-91-9
M. Wt: 473.45
InChI Key: OBWIAWJSQHOQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C23H15F4N3O2S and its molecular weight is 473.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including those with specific substituents that may resemble the chemical structure of the compound , have been reviewed for their antitumor activities. These compounds show promise in the search for new antitumor drugs due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Photosensitive Protecting Groups

The use of imidazole derivatives, including those with nitrophenyl groups, as photosensitive protecting groups in synthetic chemistry has been highlighted. These groups show great promise for future applications due to their sensitivity to light, enabling controlled reactions in the synthesis of complex molecules (Amit, B., Zehavi, U., & Patchornik, A., 1974).

Antimicrobial Agents

Azole derivatives, particularly imidazole and triazole scaffolds, have garnered attention for their potent antimicrobial properties. Research indicates these scaffolds are crucial in designing compounds with significant antibacterial and antifungal effects, meeting the Lipinski rules for drug-likeness (Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022).

Kinase Inhibitors

Compounds with an imidazole scaffold have been identified as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, implicating their potential in designing drugs targeting proinflammatory cytokines (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Synthesis and Chemical Properties

The chemical synthesis and transformation of imidazole and its derivatives into compounds with varied biological activities further demonstrate the versatility of this scaffold in medicinal chemistry. This includes methods to synthesize phosphorylated derivatives of imidazoles and their application in producing compounds with diverse biological functions (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F4N3O2S/c24-18-9-7-15(8-10-18)14-33-22-28-13-21(16-3-1-6-20(11-16)30(31)32)29(22)19-5-2-4-17(12-19)23(25,26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWIAWJSQHOQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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